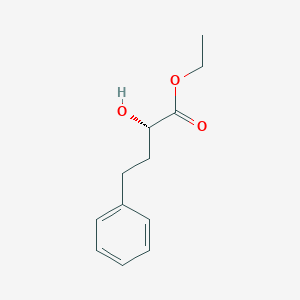

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450893 | |

| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125639-64-7 | |

| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-(S)-2-hydroxy-4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No. 125639-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral organic compound of significant interest in synthetic organic chemistry. While its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a well-established key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril, the (S)-enantiomer serves as a valuable chiral building block and a reference standard in stereoselective synthesis and analysis.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical procedures for this compound.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125639-64-7 | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Density | 1.075 g/mL at 20 °C | |

| Boiling Point | 331 °C | |

| Flash Point | 150 °C | |

| Refractive Index | n20/D 1.505 | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic mixture.

Protocol 1: Enantioselective Reduction of Ethyl 2-oxo-4-phenylbutanoate

This protocol describes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to yield the (S)-enantiomer using Saccharomyces cerevisiae (Baker's Yeast).

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate

-

Saccharomyces cerevisiae (commercial baker's yeast)

-

Sucrose

-

Dextrose (Glucose)

-

Yeast extract

-

Peptone

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Fermentation vessel or large Erlenmeyer flask

-

Magnetic stirrer and stir bar or orbital shaker

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Yeast Culture Preparation:

-

Prepare a culture medium by dissolving sucrose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.

-

Sterilize the medium by autoclaving.

-

Inoculate the sterile medium with Saccharomyces cerevisiae.

-

Incubate the culture at 30°C with agitation for 24 hours.

-

-

Bioreduction:

-

To the yeast culture, add a solution of ethyl 2-oxo-4-phenylbutanoate (typically 1-5 g/L) and a co-substrate such as glucose (dextrose) to facilitate cofactor regeneration.

-

Continue the incubation at 30°C with agitation, monitoring the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, add diatomaceous earth to the culture broth and filter to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

-

-

Enantiomeric Excess Determination:

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

-

Protocol 2: Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

This protocol outlines the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate to isolate the (S)-enantiomer.

Materials:

-

Racemic ethyl 2-hydroxy-4-phenylbutanoate

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica lipase B or Lipase PS from Pseudomonas cepacia)

-

Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., hexane, toluene, or solvent-free)

-

Buffer solution (e.g., phosphate buffer, pH 7) for hydrolysis-based resolution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vessel with temperature control

-

Magnetic stirrer and stir bar or orbital shaker

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Enzymatic Acylation:

-

Dissolve racemic ethyl 2-hydroxy-4-phenylbutanoate in an appropriate organic solvent (or use neat).

-

Add the immobilized lipase and the acylating agent (e.g., vinyl acetate).

-

Incubate the mixture at a controlled temperature (e.g., 30-45°C) with agitation.

-

Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

-

Separation and Purification:

-

Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

-

Remove the solvent and excess acylating agent under reduced pressure.

-

The resulting mixture contains the unreacted this compound and the acylated (R)-enantiomer.

-

Separate the two components by column chromatography on silica gel. The less polar acylated product will elute first, followed by the more polar alcohol.

-

-

Enantiomeric Excess Determination:

-

Determine the enantiomeric excess of the isolated this compound using chiral HPLC or chiral GC.

-

Diagrams

Synthesis Workflow

Caption: Synthetic routes to this compound.

Logical Relationship in ACE Inhibition

While this compound is not the active enantiomer for ACE inhibition, the following diagram illustrates the central role of its counterpart, the (R)-enantiomer, in the synthesis of ACE inhibitors. This provides context for the importance of chiral synthesis in this area.

Caption: The significance of the (R)-enantiomer in pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. A thorough understanding of its physicochemical properties is paramount for its efficient synthesis, purification, and formulation in drug development processes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a schematic of its synthesis pathway.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application of this compound in a laboratory and industrial setting.

General and Physical Properties

This compound is a liquid at room temperature, often described as a slightly yellowish oil.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Physical Form | Liquid | |

| Appearance | Slightly yellowish oil | [1] |

| Density | 1.075 g/mL at 20 °C | [2] |

Thermal Properties

There is a notable discrepancy in the reported boiling point of the enantiomers of ethyl 2-hydroxy-4-phenylbutanoate. While one source reports a boiling point of 331 °C for the (S)-enantiomer, multiple other sources state a boiling point of 212 °C for the (R)-enantiomer.[2][3][4][5] As enantiomers should have identical boiling points under the same conditions, the value of 212 °C is considered more likely to be accurate, with the higher value possibly being an outlier or measured under different, unspecified conditions. No melting point is reported as the substance is a liquid at standard conditions.

| Property | Value | Reference(s) |

| Boiling Point | 212 °C (for the (R)-enantiomer) | [3][4][5] |

| 331 °C (for the (S)-enantiomer) | [2] | |

| Flash Point | 150 °C | [2] |

Optical Properties

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.505 | [2] |

| Specific Rotation [α] | +10° (neat, expected) | Inferred from[3][5] |

Solubility

Qualitative solubility information indicates that this compound is insoluble in water and soluble in ethanol.[5]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [5] |

| Ethanol | Soluble | [5] |

Synthesis Pathway

This compound is commonly synthesized via the asymmetric reduction of its precursor, ethyl 2-oxo-4-phenylbutyrate. This reaction is often catalyzed by enzymes, such as carbonyl reductases, to achieve high enantioselectivity.[6]

The process involves the selective reduction of the ketone group of ethyl 2-oxo-4-phenylbutyrate to a hydroxyl group, creating a chiral center with the desired (S)-configuration.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The heating bath is heated slowly and steadily.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles escapes is noted.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Optical Rotation

Optical rotation is a critical parameter for characterizing chiral compounds and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (of a known path length, e.g., 1 dm)

-

Sodium lamp (or other monochromatic light source)

-

Volumetric flask and pipette (if preparing a solution)

-

Analytical balance

Procedure for a Neat (Pure) Liquid:

-

Ensure the polarimeter is calibrated and the light source is warmed up.

-

Fill the polarimeter cell with the neat liquid sample, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation through the eyepiece or on the digital display.

-

Record the observed rotation (α) and the temperature.

-

The specific rotation [α] is calculated if the density (d) and path length (l) are known, though for a neat sample, it is often reported directly with the conditions.

Procedure for a Solution:

-

Accurately weigh a known mass (m) of the sample.

-

Dissolve the sample in a specific volume (V) of a suitable achiral solvent in a volumetric flask to obtain a known concentration (c).

-

Fill the polarimeter cell with the solution.

-

Measure the observed rotation (α) as described above.

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl (R)-2-hydroxy-4-phenylbutyrate | CAS#:90315-82-5 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

This technical guide provides a comprehensive overview of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, a significant chiral intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a chiral ester with the molecular formula C12H16O3.[1][2][3][4] Its structure features a stereocenter at the C2 position, which is crucial for its biological activity in downstream applications.

Structural Formula:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H16O3 | [1][2][3][4] |

| Molecular Weight | 208.25 g/mol | [2][3][4] |

| CAS Number | 125639-64-7 | [2][3] |

| Appearance | Slightly yellowish oil | [5] |

| Density | 1.075 g/mL at 20 °C | [1][3][4][5] |

| Boiling Point | 331 °C | [1][4][5] |

| Flash Point | 150 °C | [1][4][5] |

| Refractive Index | n20/D 1.505 | [3][5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis Protocols

The synthesis of enantiomerically pure this compound is a key step in the production of several ACE inhibitors. Common strategies involve the asymmetric reduction of a prochiral ketone or synthesis from a chiral pool.

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

One of the most efficient methods for synthesizing the (R)-enantiomer, which can be adapted for the (S)-enantiomer, is the microbial reduction of ethyl 2-oxo-4-phenylbutanoate.[6] A highly efficient synthesis of the (R)-enantiomer has been demonstrated using engineered bi-enzyme coupled systems.[7] This method involves the use of a carbonyl reductase coupled with a glucose dehydrogenase for cofactor regeneration, achieving high conversion rates and enantiomeric excess.[7]

Experimental Workflow:

Caption: Workflow for the biocatalytic synthesis of this compound.

A detailed experimental protocol for the synthesis of the related (R)-enantiomer involves the esterification of (R)-2-hydroxy-4-phenylbutanoic acid.[8] A similar procedure can be applied for the (S)-enantiomer.

Protocol for Esterification:

-

To a solution of (S)-2-hydroxy-4-phenylbutanoic acid in absolute ethanol, slowly add concentrated sulfuric acid while stirring.

-

Heat the reaction mixture to 70°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion (approximately 2 hours), cool the reaction to 0°C.

-

Neutralize the excess sulfuric acid by the slow addition of solid sodium bicarbonate.

-

Filter the mixture to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove excess ethanol.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Synthesis from a Chiral Pool

A practical synthesis of both (R)- and this compound can be achieved starting from the readily available and inexpensive chiral pool material, L-malic acid.[9]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.17 (dd, J = 8.2, 4.5 Hz, 1H, CHOH), 2.91 (d, J = 6.4 Hz, 1H, OH), 2.85-2.65 (m, 2H, PhCH₂), 2.20-2.05 (m, 1H, CH₂CHOH), 2.00-1.85 (m, 1H, CH₂CHOH), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 175.1, 141.2, 128.6, 128.5, 126.1, 70.2, 61.8, 36.0, 31.6, 14.3 |

| IR (neat, cm⁻¹) | 3450 (br, OH), 2980, 2935, 1730 (C=O), 1495, 1455, 1190, 1130, 1095, 750, 700 |

| Mass Spec (ESI) | m/z 209.1172 ([M+H]⁺), C12H17O3⁺ requires 209.1178 |

Note: The provided spectroscopic data is a representative example and may vary slightly depending on the specific experimental conditions and instrumentation.

Applications in Drug Development

This compound and its enantiomer are crucial intermediates in the synthesis of ACE inhibitors, a class of drugs widely used for the treatment of hypertension and congestive heart failure.[6][7][9] These compounds serve as key building blocks for the synthesis of drugs such as Enalapril, Benazepril, and Lisinopril.[7] The specific stereochemistry of the hydroxy ester is essential for the therapeutic efficacy of the final drug product. The compound is also used in the preparation of benzothiophenes, benzofurans, and indoles which are investigated for the treatment of insulin resistance and hyperglycemia.[10]

Safety Information

This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[11]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362[11]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl (S)-2-Hydroxy-4-Phenylbutyrate | CAS 125639-64-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. lookchem.com [lookchem.com]

- 6. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 125639-64-7 [sigmaaldrich.com]

The Enigmatic Role of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: A Chiral Keystone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral molecule of significant interest within the pharmaceutical industry. While direct biological activity data for this specific enantiomer is scarce in publicly available literature, its principal importance lies in its role as a key intermediate in the synthesis of various bioactive compounds. This technical guide elucidates the known applications of this compound, with a primary focus on its relationship to the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The document will explore the biological context of ACE inhibition, the renin-angiotensin-aldosterone system, and the synthetic pathways where this chiral building block is utilized.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the stereoselective synthesis of pharmaceutical intermediates is of paramount importance. This compound represents one such chiral intermediate, though its utility is often discussed in contrast to its more prominent (R)-enantiomer.

This compound: A Chiral Intermediate

This compound, and more frequently its enantiomer (R)-Ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), are recognized as crucial chiral synthons for the preparation of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs, including enalapril and lisinopril, are widely prescribed for the management of hypertension and congestive heart failure.[1][2] The synthesis of these complex molecules often requires optically pure starting materials to ensure the final drug product has the desired stereochemistry for optimal therapeutic effect.

While the (R)-enantiomer is the key building block for many commercial ACE inhibitors, the (S)-enantiomer serves as a critical point of comparison in stereoselective synthesis and as a potential precursor for other novel therapeutics.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

To understand the significance of the molecules synthesized from this compound's enantiomeric counterpart, it is essential to comprehend the physiological pathway they target: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

A simplified representation of this pathway is provided below:

In this pathway, the enzyme Renin cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. The combined effects of vasoconstriction and increased fluid volume lead to an elevation in blood pressure. ACE inhibitors, synthesized from chiral intermediates like (R)-Ethyl 2-hydroxy-4-phenylbutanoate, block the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.

Quantitative Data on Biological Activity

A comprehensive search of scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, Ki) for the direct biological activity of this compound. The research focus remains on its synthetic utility rather than its intrinsic pharmacological properties. For reference, the ACE inhibitory activity of various compounds has been reported with a wide range of IC50 values. For example, the IC50 of captopril, a well-known ACE inhibitor, is in the nanomolar range, while some flavonoids exhibit IC50 values from the micromolar to millimolar range.[3]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available due to the lack of reported studies on its direct biological effects. However, a general workflow for evaluating a novel compound for potential ACE inhibitory activity is outlined below.

This workflow would begin with an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50). Positive hits would then be further evaluated in cell-based assays and subsequently in animal models of hypertension to assess in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

This compound is a molecule of interest primarily from a synthetic and stereochemical perspective. While it is a crucial chiral building block, the current body of scientific literature does not attribute any direct biological activity to it. Instead, its significance is intrinsically linked to the synthesis of potent pharmaceuticals, most notably the ACE inhibitors, which are derived from its (R)-enantiomer. Future research may yet uncover novel applications and direct biological activities for the (S)-enantiomer, but for now, its role remains that of a silent but essential partner in the complex world of pharmaceutical synthesis. This underscores the critical importance of stereochemistry in drug design and the necessity for enantiomerically pure intermediates to create safe and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As the enantiomer of the well-known (R)-isomer, a key building block for Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-enantiomer presents unique opportunities for stereospecific synthesis and the exploration of novel biological activities. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While experimental data for the (S)-enantiomer is limited in the literature, some properties can be inferred from data for the racemic mixture and the (R)-enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Density | 1.075 g/mL at 20 °C (lit.) | [2] |

| Boiling Point | 331 °C (lit.) | [2] |

| Refractive Index | n20/D 1.505 (lit.) | [2] |

| Flash Point | 150 °C | [2] |

| Purity | 97% | |

| Storage Temperature | Room Temperature | |

| Physical Form | Liquid |

Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several routes, including chemical synthesis from a chiral pool and enzymatic reduction of a prochiral ketone.

Chemical Synthesis from L-Malic Acid

A practical and efficient asymmetric synthesis of this compound has been reported starting from the readily available and inexpensive chiral pool material, L-malic acid.[3] This multi-step synthesis provides the target compound in good overall yield and excellent optical purity.

Experimental Protocol:

While a detailed step-by-step protocol is not fully available in the public domain, the synthetic strategy involves the following key transformations[3]:

-

Activation of L-malic acid: L-malic acid is first activated, for example, as its anhydride using acetyl chloride.

-

Friedel-Crafts Acylation: The activated malic acid derivative undergoes a selective Friedel-Crafts acylation with benzene to introduce the phenyl group, forming an α-hydroxy keto acid.

-

Reduction of the Ketone: The ketone functionality is reduced, for instance, through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.

-

Esterification: The carboxylic acid is then esterified to the ethyl ester.

-

Global Reduction: A final reduction step, for example using lithium aluminum hydride (LiAlH₄), yields the corresponding diol.

-

Cyclization and Ring Opening: The diol is then cyclized to a 1,2-cyclic sulfate, which undergoes a regioselective ring-opening to furnish the desired this compound.[3]

An overall yield of 64% for the synthesis of the (S)-enantiomer from L-malic acid has been reported.[3]

Logical Relationship of the Synthesis from L-Malic Acid:

Caption: Synthetic pathway from L-malic acid.

Enzymatic Synthesis

The enzymatic reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutanoate, offers a highly enantioselective route to this compound. Various microorganisms and isolated enzymes have been shown to catalyze this transformation with high conversion rates and excellent enantiomeric excess (ee).

Experimental Protocol for Bioreduction using a Recombinant Diketoreductase:

A reported method utilizes a recombinant diketoreductase for the bio-reduction of ethyl 2-oxo-4-phenylbutanoate.[3]

-

Reaction Setup: The reaction is performed in an aqueous-toluene biphasic system.

-

Substrate Concentration: A substrate concentration of 0.8 M (164.8 g/L) of ethyl 2-oxo-4-phenylbutanoate is used.

-

Cofactor Regeneration: A formate dehydrogenase system is coupled for the regeneration of the necessary cofactor.

-

Outcome: This method results in an overall yield of the hydroxyl product of 88.7% with an enantiomeric excess of 99.5% for the (S)-enantiomer.[3]

Experimental Protocol for Bioreduction using Microorganisms:

Different microorganisms can be employed for the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate.[4]

-

Screening of Microorganisms: A variety of microorganisms are screened for their ability to reduce the ketoester to the desired (S)-alcohol.

-

Reaction Conditions: The reactions are typically carried out in a suitable culture medium.

-

Outcome: Commercially available Saccharomyces cerevisiae and Dekkera sp. have been reported to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee and greater than 90% conversion.[4]

Workflow for Enzymatic Synthesis:

Caption: Enzymatic reduction workflow.

Quantitative Data on Synthesis

The following table summarizes the quantitative data for the synthesis of this compound from various methods.

| Method | Catalyst/Microorganism | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chemical Synthesis | - | L-Malic Acid | 64 (overall) | >99 | [3] |

| Enzymatic Reduction | Recombinant Diketoreductase | Ethyl 2-oxo-4-phenylbutanoate | 88.7 | 99.5 | [3] |

| Enzymatic Reduction | Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | >90 (conversion) | >92 | [4] |

| Enzymatic Reduction | Dekkera sp. | Ethyl 2-oxo-4-phenylbutanoate | >90 (conversion) | >92 | [4] |

Spectroscopic Data

Predicted ¹H NMR (CDCl₃):

-

δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.21 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).

-

δ 4.17 (dd, J=8.1, 4.5 Hz, 1H): Methine proton at the chiral center (-CH(OH)-).

-

δ 2.90-2.70 (m, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

δ 2.20-2.00 (m, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(OH)-).

-

δ 1.27 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).

Predicted ¹³C NMR (CDCl₃):

-

δ 174.5: Carbonyl carbon of the ester.

-

δ 141.2: Quaternary aromatic carbon.

-

δ 128.5 (2C): Aromatic CH carbons.

-

δ 128.4 (2C): Aromatic CH carbons.

-

δ 126.0: Aromatic CH carbon.

-

δ 70.1: Methine carbon of the chiral center.

-

δ 61.5: Methylene carbon of the ethyl group.

-

δ 34.2: Methylene carbon adjacent to the chiral center.

-

δ 31.5: Methylene carbon adjacent to the phenyl group.

-

δ 14.2: Methyl carbon of the ethyl group.

Biological Activity and Applications

While the (R)-enantiomer is a well-established precursor to ACE inhibitors, the biological profile of this compound is not as extensively studied. However, its structural similarity to biologically active molecules suggests potential applications in medicinal chemistry.

Chiral molecules often exhibit different pharmacological activities. Therefore, the (S)-enantiomer could serve as a valuable tool for:

-

Probing Enantioselectivity of Biological Targets: Comparing the activity of the (S)- and (R)-enantiomers can provide insights into the stereochemical requirements of enzyme active sites or receptor binding pockets.

-

Developing Novel Therapeutics: The unique stereochemistry of the (S)-enantiomer may lead to interactions with different biological targets or exhibit a distinct pharmacological profile compared to its (R)-counterpart.

-

Asymmetric Synthesis: It can be used as a chiral building block for the synthesis of other complex, enantiopure molecules.

Further research is warranted to fully elucidate the biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a chiral molecule with significant potential for research and development. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications. The detailed information on synthetic routes, including a promising chemoenzymatic approach starting from L-malic acid and various enzymatic reductions, offers practical guidance for its preparation. While the biological activity of the (S)-enantiomer is an area that requires further investigation, its availability through stereoselective synthesis opens up new avenues for drug discovery and development. The data and protocols compiled herein are intended to serve as a valuable resource for scientists and researchers working in the fields of organic chemistry, medicinal chemistry, and drug development.

References

The Emergence of a Key Chiral Building Block: A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in modern organic synthesis. Its significance is intrinsically linked to the development of stereoselective synthesis methods and the pharmaceutical industry's demand for enantiomerically pure compounds. While its (R)-enantiomer has garnered significant attention as a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, the (S)-enantiomer plays a crucial role as a versatile synthon for various other complex molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering valuable insights for professionals in drug development and chemical research.

Discovery and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by the gradual evolution of asymmetric synthesis. Its development is a testament to the growing understanding of stereochemistry and the increasing need for enantiopure starting materials in the synthesis of complex target molecules. The rise of chiral pool synthesis, which utilizes readily available enantiopure natural products, provided an early pathway to obtaining such compounds. A significant milestone in the targeted synthesis of this compound was its preparation from L-malic acid, a readily available and inexpensive chiral starting material. This approach underscored the power of using the inherent chirality of natural products to construct complex chiral molecules.

The importance of this class of compounds, particularly the (R)-enantiomer, skyrocketed with the discovery and development of ACE inhibitors.[1][2] These drugs, such as enalapril and lisinopril, are crucial for the treatment of hypertension and congestive heart failure.[3] The stereochemistry of the side chain, derived from chiral 2-hydroxy-4-phenylbutanoic acid esters, is critical for their therapeutic activity. This intense focus on the (R)-enantiomer has driven the development of numerous synthetic methods, many of which have been adapted for the preparation of the (S)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molar Mass | 208.25 g/mol |

| Appearance | Slightly yellowish oil |

| Density | 1.075 g/mL at 20 °C (lit.) |

| CAS Number | 125639-64-7 |

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis from chiral precursors and biocatalytic methods, primarily involving the asymmetric reduction of a prochiral ketone.

Chemical Synthesis from L-Malic Acid

One of the early and efficient methods for the preparation of this compound involves a multi-step chemical synthesis starting from the chiral pool material, L-malic acid. This approach leverages the stereocenter present in the starting material to establish the desired stereochemistry in the final product.

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure this compound. This method relies on the stereoselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate, using various microorganisms or isolated enzymes.

A variety of microorganisms, including strains of Saccharomyces cerevisiae (baker's yeast) and Dekera sp., have been shown to effectively reduce ethyl 2-oxo-4-phenylbutanoate to the (S)-enantiomer with high enantiomeric excess.[4] The use of whole-cell biocatalysts is often advantageous as it circumvents the need for costly cofactor regeneration.

Quantitative Data on Synthesis

The following table summarizes the quantitative data for various methods used in the synthesis of both (S)- and (R)-Ethyl 2-hydroxy-4-phenylbutanoate, providing a comparative overview of their efficiencies.

| Synthesis Method | Enantiomer | Biocatalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Chemical Synthesis | (S) | L-Malic Acid | ~64 (overall) | >99 |

| Microbial Reduction | (S) | Saccharomyces cerevisiae | >90 (conversion) | >92 |

| Microbial Reduction | (S) | Dekera sp. | >90 (conversion) | >92 |

| Microbial Reduction | (R) | Candida krusei SW2026 | 95.1 | 99.7 |

| Enzymatic Reduction | (R) | Carbonyl Reductase (CpCR) | 98.3 (conversion) | 99.9 |

Experimental Protocols

General Protocol for Microbial Reduction of Ethyl 2-oxo-4-phenylbutanoate to this compound

1. Culture Preparation:

-

A suitable microorganism (e.g., Saccharomyces cerevisiae) is cultured in an appropriate growth medium.

-

The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

2. Bioreduction Reaction:

-

The microbial cells are suspended in a reaction buffer.

-

A carbon source (e.g., glucose) is added to facilitate cofactor regeneration.

-

Ethyl 2-oxo-4-phenylbutanoate, the substrate, is added to the reaction mixture. The substrate may be added in portions to minimize substrate inhibition.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.

3. Product Extraction and Purification:

-

After the reaction is complete (monitored by techniques like TLC or HPLC), the mixture is centrifuged to remove the microbial cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis of (R)-Ethyl 2-hydroxy-4-phenylbutanoate via Esterification (for comparison)

This protocol details the synthesis of the (R)-enantiomer, which can be conceptually adapted for the (S)-enantiomer from the corresponding (S)-acid.[5]

1. Reaction Setup:

-

To a solution of (R)-2-hydroxy-4-phenylbutanoic acid in absolute ethanol, concentrated sulfuric acid is added dropwise with stirring at 0°C.

2. Reaction Execution:

-

The reaction mixture is heated to 70°C and stirred for approximately 2 hours, with the reaction progress monitored by TLC.

3. Work-up and Purification:

-

The reaction is cooled to 0°C, and solid sodium bicarbonate is added to neutralize the acid.

-

The mixture is filtered, and the filtrate is concentrated to remove excess ethanol.

-

The residue is dissolved in water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

Role in Drug Development

While the (R)-enantiomer is a direct precursor to several ACE inhibitors, this compound serves as a versatile chiral synthon for the synthesis of other biologically active molecules. Its utility lies in its ability to introduce a specific stereocenter, which is often crucial for the pharmacological activity of a drug candidate. It is used in the preparation of benzothiophenes, benzofurans, and indoles, which have shown potential in the treatment of insulin resistance and hyperglycemia.

The synthesis of ACE inhibitors like enalapril typically involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with a dipeptide, L-alanyl-L-proline. The stereochemistry of the resulting secondary amine is critical for the drug's efficacy.

Conclusion

This compound stands as a significant molecule in the field of asymmetric synthesis. Its history is intertwined with the broader advancements in controlling stereochemistry in chemical reactions. The development of both chemical and biocatalytic routes to this compound has provided chemists with a valuable tool for the construction of complex, enantiomerically pure molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the design and creation of novel therapeutics. The continued exploration of more efficient and sustainable synthetic methods for such chiral synthons will undoubtedly pave the way for future innovations in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

synonyms for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Synonyms, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, this compound is a chiral building block of significant interest. This technical guide provides a comprehensive overview of its synonyms, detailed experimental protocols for its synthesis, and its primary application as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

| Identifier Type | Identifier |

| IUPAC Name | ethyl (2S)-2-hydroxy-4-phenylbutanoate |

| CAS Number | 125639-64-7 |

| Synonym 1 | (αS)-α-Hydroxybenzenebutanoic Acid Ethyl Ester[1] |

| Synonym 2 | Ethyl (S)-α-hydroxybenzenebutanoate[1] |

| Synonym 3 | 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID, ETHYL ESTER |

| Synonym 4 | S-(+)-ETHYL 2-HYDROXY-4-PHENYLBUTYRATE |

| Synonym 5 | (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester[1] |

Synthesis Methodologies

The enantiomerically pure (S)-form of ethyl 2-hydroxy-4-phenylbutanoate is primarily synthesized via biocatalytic methods, which offer high selectivity and yield under mild conditions. The two main strategies are the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

Kinetic resolution separates enantiomers of a racemic mixture by selectively reacting one enantiomer with an enzyme, typically a lipase. This leaves the unreacted enantiomer in high enantiomeric excess.

A study by Huang and Tsai demonstrated the kinetic resolution of (R,S)-ethyl 2-hydroxy-4-phenylbutanoate using Pseudomonas sp. lipase (Lipase PS).[2]

-

Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)

-

Enzyme: Lipase PS

-

Solvent: Isooctane or a biphasic solution

-

Reaction: Enantioselective hydrolysis

-

Procedure: The racemic EHPB is incubated with Lipase PS in the chosen solvent. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-EHPB. To obtain the (S)-enantiomer as the acid, a lipase with (R)-stereoselectivity, such as Novozym 435, can be employed.[2]

The same study also explored transesterification, which can suppress side reactions and improve enantioselectivity.[2]

-

Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)

-

Enzyme: Lipase PS

-

Acyl Donor: Vinyl acetate (VA) or Vinyl laurate

-

Solvent: Isooctane

-

Procedure: (R,S)-EHPB is reacted with an acyl donor in the presence of Lipase PS. The addition of vinyl acetate was shown to suppress hydrolysis, leading to a high apparent enantiomeric ratio (E value > 100).[2]

Table 1: Comparison of Lipases in Kinetic Resolution of (R,S)-EHPB [2]

| Enzyme | Stereoselectivity | Product | Enantiomeric Ratio (E) |

| Lipase PS | (S)-enantiomer | (R)-EHPB | 22 |

| Novozym 435 | (R)-enantiomer | (R)-HPBA | 22 |

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

This is the more common and efficient method for producing enantiomerically pure (S)- or (R)-ethyl 2-hydroxy-4-phenylbutanoate. It involves the stereoselective reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate (EOPB), using a biocatalyst.

Researchers have identified various microorganisms capable of reducing EOPB with high enantioselectivity. For instance, Candida krusei SW2026 has been shown to be a highly effective biocatalyst for producing the (R)-enantiomer.[3] To obtain the (S)-enantiomer, other microorganisms like Saccharomyces cerevisiae can be used.[3]

-

Substrate: Ethyl 2-oxo-4-phenylbutanoate (EOPB)

-

Biocatalyst: Candida krusei SW2026 (for R-enantiomer) or Saccharomyces cerevisiae (for S-enantiomer)

-

Co-substrate: 5% Glucose for cofactor regeneration

-

Reaction Conditions: 30 °C, pH 6.6

-

Procedure: The microorganism is cultured and then incubated with EOPB and glucose. The enzymes within the cells catalyze the reduction of the ketone to the corresponding chiral alcohol.

Table 2: Microbial Asymmetric Reduction of EOPB [3]

| Microorganism | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield |

| Candida krusei SW2026 | (R)-HPBE | 99.7% | 95.1% |

| Saccharomyces cerevisiae | (S)-HPBE | >92% | Not specified |

| Dekera sp. | (S)-HPBE | >92% | Not specified |

For industrial-scale production, engineered microorganisms expressing specific reductases are often preferred. A study detailed the use of an engineered E. coli strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

-

Substrate: Ethyl 2-oxo-4-phenylbutanoate (OPBE)

-

Biocatalyst: Recombinant E. coli expressing CpCR and GDH

-

Cofactor: NADP+ (regenerated in-situ)

-

Co-substrate: Glucose

-

Reaction Buffer: 10 mM Phosphate Buffer (pH 7.0)

-

Procedure: Wet cells of the recombinant E. coli are suspended in the reaction buffer containing OPBE, glucose, and NADP+. The reaction proceeds at 30 °C for 24 hours. The product is then extracted with ethyl acetate for analysis.[4]

Table 3: Performance of Engineered E. coli in (R)-HPBE Synthesis [4]

| Parameter | Value |

| Substrate Concentration | 30 mM OPBE |

| Conversion Rate | 98.3% |

| Enantiomeric Excess (e.e.) of (R)-HPBE | 99.9% |

| Enzyme Activity | 69.78 U/mg |

Application in ACE Inhibitor Synthesis

This compound is a crucial chiral precursor for the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[5][6] The "(S)" configuration of the hydroxyl group is essential for the biological activity of the final drug molecule.

The general synthetic pathway involves the conversion of the hydroxyl group of this compound to an amino group with retention of stereochemistry, followed by coupling with another chiral amino acid derivative to form the final ACE inhibitor, such as Enalapril or Lisinopril.

Visualization of Synthetic Pathway

The following diagram illustrates the biocatalytic synthesis of this compound and its subsequent role as a key intermediate in the synthesis of the ACE inhibitor Enalapril.

Caption: Synthetic pathway of this compound and its use in Enalapril synthesis.

References

- 1. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of (S)-Ethyl 2-hydroxy-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No: 125639-64-7), a key chiral intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, potential hazards, recommended safety protocols, and relevant experimental procedures.

Physicochemical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Density | 1.075 g/mL at 20°C | |

| Boiling Point | 331°C | |

| Flash Point | 150°C | |

| Refractive Index | n20/D 1.505 | |

| Storage Temperature | Room Temperature or 2-8°C | |

| Purity | Typically ≥97% |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is crucial to handle it with appropriate care to avoid exposure.

GHS Classification: According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be an irritant.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Signal Word | - | Warning | |

| Hazard Pictogram | GHS07 | Exclamation Mark | |

| Hazard Statements | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P321 | Specific treatment (see supplemental first aid instruction on this label). | ||

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

Personal Protective Equipment (PPE): A systematic approach to PPE selection is critical for minimizing exposure risk.

Caption: PPE selection workflow for handling this compound.

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Ensure adequate ventilation, especially in confined areas.[1]

-

Keep away from heat and sources of ignition.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

The compound is reported to be moisture-sensitive; protect from moisture.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[4]

-

Absorb spillage with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Do not let the product enter drains.[4]

First Aid:

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] If eye irritation persists, get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[3] Get medical attention if symptoms occur.

-

Inhalation: Remove to fresh air. Get medical attention if you feel unwell.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.

Experimental Protocols

This compound is a valuable chiral building block. Its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril.[5] Below are representative experimental protocols.

A. Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate

This method involves the highly selective enzymatic reduction of a ketone precursor.

-

Principle: A carbonyl reductase enzyme enantioselectively reduces the keto group of ethyl 2-oxo-4-phenylbutyrate (EOPB) to the corresponding (S)-hydroxyl group, yielding the target compound with high enantiomeric excess.[5]

-

Methodology:

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme and Cofactor: Add the specific carbonyl reductase enzyme and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose for NADPH regeneration).

-

Substrate Addition: Dissolve the substrate, ethyl 2-oxo-4-phenylbutyrate, in a water-immiscible organic solvent (e.g., toluene) to create a biphasic system. This minimizes substrate toxicity to the enzyme.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure mixing of the two phases.

-

Monitoring: Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess.[5][6]

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

B. Purification: Fractional Distillation

-

Principle: Purification of the crude product can be achieved by fractional distillation under reduced pressure to separate the desired ester from non-volatile impurities and any remaining starting material.

-

Methodology:

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Place the crude this compound into the distillation flask.

-

Gradually reduce the pressure to the desired level (e.g., 12 mm Hg).

-

Heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point (e.g., 71–73°C at 12 mm for a similar compound).[6]

-

The purified ester should be stored under recommended conditions to prevent degradation.

-

C. Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC is used to determine the enantiomeric excess (e.e.) of the product, confirming the stereoselectivity of the synthesis.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times, allowing for the calculation of the peak areas and determination of the enantiomeric excess.

-

Caption: General laboratory workflow for synthesis and handling.

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[3] It is noted to be moisture-sensitive.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Biological Context and Applications

While this guide focuses on safety, it is important for researchers to understand the compound's significance. This compound and its enantiomer are crucial chiral intermediates in the pharmaceutical industry. Specifically, the (R)-enantiomer is a key building block for synthesizing several ACE inhibitors, which are widely used to treat hypertension and congestive heart failure.[5] The synthesis of these chiral molecules with high enantiopurity is a critical step in drug manufacturing.

Caption: Role as a chiral intermediate in API synthesis.

References

A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate and its Role in the Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the role of (S)-Ethyl 2-hydroxy-4-phenylbutanoate in the context of angiotensin-converting enzyme (ACE) inhibition. It is crucial to understand that this compound is not itself an active ACE inhibitor. Instead, it serves as a pivotal chiral intermediate in the synthesis of a class of potent ACE inhibitors known as the "prils". A prominent example is Enalapril, a widely prescribed medication for hypertension and heart failure. This document will elucidate the synthetic pathway from this compound to Enalapril, the subsequent bioactivation of Enalapril to its active form, Enalaprilat, and the detailed mechanism by which Enalaprilat inhibits the angiotensin-converting enzyme, leading to its therapeutic effects.

This compound: A Key Chiral Intermediate

This compound is a valuable building block in pharmaceutical chemistry due to its specific stereochemistry, which is essential for the efficacy of the final active pharmaceutical ingredient. Its counterpart, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), is also a crucial intermediate for the synthesis of various ACE inhibitors, including Enalapril, benazepril, and lisinopril[1][2]. The synthesis of these drugs relies on the precise three-dimensional arrangement of atoms in these precursors to ensure a high affinity and specificity for the active site of the target enzyme.

Synthesis of Enalapril

The large-scale synthesis of Enalapril often involves a key step of diastereoselective reductive amination. This process typically involves the reaction of a derivative of this compound, such as ethyl 2-oxo-4-phenylbutyrate, with the dipeptide L-alanyl-L-proline[3][4]. The reaction is carried out in the presence of a reducing agent and a catalyst, such as Raney-Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere[5][6].

References

- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]

- 4. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Enalapril synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a crucial building block, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The accepted IUPAC name for this compound is ethyl (2S)-2-hydroxy-4-phenylbutanoate . Its enantiomer, the (R) form, is also a vital intermediate for several widely used antihypertensive drugs[1][2]. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its primary application in drug development.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Data for the more commonly cited (R)-enantiomer are also included for comparison, as they share identical non-chiral physical properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2S)-2-hydroxy-4-phenylbutanoate | |

| CAS Number | 125639-64-7 | [3][4] |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |

| Molecular Weight | 208.25 g/mol | [3][6] |

| Physical Form | Liquid | |

| Density | 1.075 g/mL at 20 °C | [3][7] |

| Boiling Point | 212 °C | [7] |

| Refractive Index | n20/D 1.504 | [7] |

| InChI Key | ZJYKSSGYDPNKQS-NSHDSACASA-N |

Table 2: Safety and Handling Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Storage Temperature | Room Temperature | |

| Flash Point | 150 °C (302 °F) - closed cup | [7] |

Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

A primary and efficient method for producing enantiomerically pure ethyl 2-hydroxy-4-phenylbutanoate is the asymmetric reduction of its corresponding ketoester, ethyl 2-oxo-4-phenylbutanoate (EOPB). This transformation can be achieved through both chemical and biocatalytic methods. Biocatalytic reduction using microorganisms or isolated enzymes is often preferred due to its high enantioselectivity, mild reaction conditions, and environmental benignity[1][8].

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a generalized procedure based on methodologies for the microbial reduction of EOPB to produce the chiral hydroxy ester[2][8][9]. The choice of microorganism is critical as it determines the stereochemical outcome; for instance, Saccharomyces cerevisiae can yield the (S)-enantiomer, while other yeasts like Rhodotorula minuta or Candida holmii can produce the (R)-enantiomer[2][8].

Objective: To produce this compound via enantioselective microbial reduction of ethyl 2-oxo-4-phenylbutanoate.

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate (EOPB)

-

Saccharomyces cerevisiae (Baker's Yeast)

-

Glucose (or other carbon source)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Growth medium for microorganism cultivation

Procedure:

-

Cultivation of Microorganism: Inoculate Saccharomyces cerevisiae into a suitable sterile growth medium. Incubate with shaking at an optimal temperature (e.g., 30°C) until a sufficient cell density is achieved (typically late exponential or early stationary phase)[9].

-

Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet with a sterile buffer solution (e.g., phosphate buffer) to remove residual growth medium[9]. The cells can now be used as a whole-cell biocatalyst.

-

Biocatalytic Reduction:

-

Prepare a reaction mixture in a suitable vessel containing buffer, a carbon source for cofactor regeneration (e.g., glucose), and the harvested yeast cells (e.g., 50 g/L wet cell weight)[10][11].

-

Add the substrate, ethyl 2-oxo-4-phenylbutanoate, to the mixture. To overcome potential substrate inhibition, a substrate feeding strategy may be employed[11].

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C)[11].

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically. Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product formation[9].

-

Work-up and Purification:

-

Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation[9].

-

Extract the supernatant three times with an organic solvent such as ethyl acetate[9][11].

-

Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent[9][12].

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to afford the pure this compound[9].

-

-

Analysis: Determine the final yield and confirm the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the biocatalytic synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. ETHYL 2-HYDROXY-4-PHENYLBUTANOATE | CAS 90315-82-5 [matrix-fine-chemicals.com]

- 6. Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-2-羟基-4-苯基丁酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Enantioselective Synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of the (S)-enantiomer, focusing on biocatalytic methods that offer high selectivity and operate under mild, environmentally benign conditions. The primary route discussed is the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate.

Biocatalytic Approach: Whole-Cell Reduction

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and yeasts of the Dekera genus, has proven to be a highly effective strategy for the production of this compound.[1] These microorganisms contain oxidoreductase enzymes that catalyze the reduction of the ketone with high enantioselectivity, favoring the formation of the (S)-alcohol. This method is advantageous due to the ready availability and low cost of the biocatalyst, mild reaction conditions, and the elimination of the need for expensive and often toxic heavy metal catalysts. The conversion rates for these reactions are typically high, often exceeding 90%.[1]

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of this compound using different whole-cell biocatalysts.

Table 1: Performance of Different Yeast Strains in the Synthesis of this compound

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | > 90 | > 92 | This compound | [1] |

| Dekera sp. | Ethyl 2-oxo-4-phenylbutanoate | > 90 | > 92 | This compound | [1] |

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of this compound using commercially available baker's yeast (Saccharomyces cerevisiae).

Protocol: Whole-Cell Bioreduction of Ethyl 2-oxo-4-phenylbutanoate

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate (Substrate)

-

Baker's Yeast (Saccharomyces cerevisiae), active dry yeast

-

Sucrose (Co-substrate/Energy Source)

-

Tap Water

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Phosphate buffer (0.1 M, pH 7.0), optional

Equipment:

-

Erlenmeyer flask (e.g., 500 mL)

-

Magnetic stirrer and stir bar

-

Incubator shaker or a temperature-controlled water bath with shaking capabilities

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Yeast Suspension:

-

In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of tap water.

-

Add 20 g of active dry baker's yeast to the sucrose solution.

-

Stir the mixture gently for approximately 30-60 minutes at 30°C to activate the yeast. You should observe gas evolution, indicating the start of fermentation.

-

-

Substrate Addition:

-

Dissolve 1.0 g of ethyl 2-oxo-4-phenylbutanoate in a minimal amount of ethanol (e.g., 1-2 mL) to aid dispersion.

-